

# A Comparative Analysis of TRPC6 Inhibitors: DS88790512 and BI-749327

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DS88790512 |           |
| Cat. No.:            | B10819894  | Get Quote |

In the landscape of drug discovery, the transient receptor potential canonical 6 (TRPC6) channel has emerged as a compelling target for therapeutic intervention in a variety of diseases, including focal segmental glomerulosclerosis (FSGS), cardiac hypertrophy, and pulmonary hypertension. The development of potent and selective TRPC6 inhibitors is a key focus for researchers. This guide provides a detailed comparison of two prominent TRPC6 inhibitors, **DS88790512** and BI-749327, based on available preclinical data.

While a direct head-to-head comparative study is not yet available in published literature, this guide synthesizes data from independent studies to offer an objective overview of their respective profiles. It is important to note that the in vivo efficacy and a detailed selectivity profile for **DS88790512** against other TRPC channels have not been extensively reported in the public domain.[1]

### In Vitro Potency and Selectivity

Both **DS88790512** and BI-749327 exhibit potent inhibition of the TRPC6 channel in the nanomolar range. However, their reported selectivity profiles differ in the targets against which they have been assessed.



| Parameter   | DS88790512                                          | BI-749327                                              |
|-------------|-----------------------------------------------------|--------------------------------------------------------|
| TRPC6 IC50  | 11 nM[2]                                            | 13 nM (mouse), 19 nM<br>(human), 15 nM (guinea pig)[3] |
| Selectivity | >100 μM against hERG, >300<br>μM against hNaV1.5[2] | 85-fold vs. TRPC3, 42-fold vs. TRPC7[3]                |

**DS88790512** demonstrates high potency for TRPC6 with an IC50 of 11 nM.[2] Its selectivity has been primarily characterized against off-target ion channels such as hERG and hNaV1.5, which is crucial for assessing potential cardiac liability.[2]

BI-749327 shows comparable potency against TRPC6 across different species.[3] Notably, its selectivity has been profiled against other members of the TRPC family, revealing an 85-fold higher selectivity for TRPC6 over TRPC3 and a 42-fold selectivity over TRPC7.[3] This is particularly relevant given the structural and functional similarities within the TRPC channel family.

### **Pharmacokinetic Properties**

Both compounds are reported to be orally bioavailable, a desirable characteristic for clinical development.

| Parameter            | DS88790512 (in mice)       | BI-749327 (in mice)                                 |
|----------------------|----------------------------|-----------------------------------------------------|
| Oral Bioavailability | 50%                        | Orally bioavailable, specific percentage not stated |
| Half-life (t1/2)     | 2.9 hours (10 mg/kg, p.o.) | 8.5-13.5 hours (3-30 mg/kg,<br>p.o.)[3]             |
| Cmax                 | 260 nM (10 mg/kg, p.o.)    | Dose-proportional increase from 3-30 mg/kg          |
| AUC                  | 1000 nM·h (10 mg/kg, p.o.) | Not specified                                       |

**DS88790512** has a reported oral bioavailability of 50% in mice, with a half-life of 2.9 hours. BI-749327 is also orally bioavailable and exhibits a longer half-life of 8.5 to 13.5 hours in mice,



suggesting the potential for less frequent dosing.[3]

### **In Vivo Efficacy**

The in vivo efficacy of BI-749327 has been demonstrated in preclinical models of both cardiac and renal disease.[4][5] Similar in vivo data for **DS88790512** has not been reported in the available literature.[1]

BI-749327 has been shown to ameliorate cardiac and renal fibrosis and dysfunction in mouse models.[4][5] In a transverse aortic constriction (TAC) model of pressure overload-induced cardiac hypertrophy, a daily oral dose of 30 mg/kg improved left heart function and reduced interstitial fibrosis.[4] Furthermore, in a unilateral ureteral obstruction (UUO) model of renal fibrosis, BI-749327 dose-dependently reduced renal fibrosis and the expression of associated genes.[4]

### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the TRPC6 signaling pathway, a typical experimental workflow for evaluating TRPC6 inhibitors, and a logical flow for comparing these inhibitors.



Click to download full resolution via product page

Caption: TRPC6 signaling cascade leading to gene expression.





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of TRPC6 inhibitors.





Click to download full resolution via product page

Caption: Logical flow for comparing TRPC6 inhibitors.

# **Experimental Protocols**Whole-Cell Patch Clamp for IC50 Determination

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on TRPC6 channels expressed in a heterologous system (e.g., HEK293 cells).

- Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently transfected with a plasmid encoding for human or mouse TRPC6. A reporter gene such as GFP is often co-transfected to identify successfully transfected cells.
- Electrophysiology: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 4 Mg-ATP, adjusted to pH 7.2.
- Channel Activation: TRPC6 channels are activated by applying a cell-permeable diacylglycerol (DAG) analog, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), to the bath solution.



- Inhibitor Application: After establishing a stable baseline current, the test compound (e.g.,
   DS88790512 or BI-749327) is applied at increasing concentrations.
- Data Analysis: The inhibition of the OAG-activated current at each concentration is measured. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

#### **NFAT Reporter Gene Assay**

This assay measures the functional inhibition of the TRPC6-Calcineurin-NFAT signaling pathway.

- Cell Culture and Transfection: HEK293T cells are co-transfected with an expression vector for TRPC6, an NFAT-luciferase reporter plasmid, and a Renilla luciferase plasmid (for normalization).
- Compound Treatment: 24 hours post-transfection, cells are pre-incubated with various concentrations of the test inhibitor or vehicle control.
- Pathway Activation: The TRPC6 pathway is activated by adding an agonist such as Angiotensin II or by directly activating the channel with OAG.
- Luciferase Assay: After a defined incubation period (e.g., 6 hours), cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
- Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The
  inhibition of NFAT activity by the compound is then calculated relative to the vehicle-treated
  control.

#### In Vivo Models of Cardiac and Renal Disease

Transverse Aortic Constriction (TAC) in Mice:

- Animal Model: Male C57BL/6J mice are typically used.
- Surgical Procedure: Mice are anesthetized, and a surgical constriction is placed around the transverse aorta to induce pressure overload on the left ventricle.



- Compound Administration: The test compound (e.g., BI-749327 at 30 mg/kg/day) or vehicle is administered orally, starting at a specified time point relative to the surgery.
- Efficacy Assessment: Cardiac function is assessed at various time points using
  echocardiography to measure parameters like fractional shortening and ejection fraction. At
  the end of the study, hearts are harvested for histological analysis of fibrosis and
  hypertrophy.

Unilateral Ureteral Obstruction (UUO) in Mice:

- Animal Model: Male C57BL/6 mice are commonly used.
- Surgical Procedure: The left ureter is surgically ligated to induce obstructive nephropathy and subsequent renal fibrosis.
- Compound Administration: The TRPC6 inhibitor or vehicle is administered daily.
- Efficacy Assessment: After a defined period (e.g., 7 or 14 days), the obstructed kidneys are harvested. The extent of fibrosis is quantified through histological staining (e.g., Masson's trichrome or Sirius red) and analysis of profibrotic gene expression (e.g., collagen I, α-SMA) by qPCR.

#### Conclusion

Both **DS88790512** and BI-749327 are potent inhibitors of the TRPC6 channel. BI-749327 has a well-documented selectivity profile against other TRPC channels and has demonstrated in vivo efficacy in models of cardiac and renal disease.[3][4] The publicly available data for **DS88790512** is currently more limited, particularly concerning its in vivo activity and selectivity against related ion channels.[1] Further studies directly comparing these two compounds in the same experimental systems are warranted to provide a more definitive assessment of their relative therapeutic potential.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a bicyclo[4.3.0]nonane derivative DS88790512 as a potent, selective, and orally bioavailable blocker of transient receptor potential canonical 6 (TRPC6) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of TRPC6 Inhibitors: DS88790512 and BI-749327]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819894#comparing-ds88790512-with-other-trpc6-inhibitors-like-bi-749327]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com